

# 3-Bromo-5-methylpyridine-4-carboxaldehyde

## CAS number and spectral data

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### Compound of Interest

Compound Name: 3-Bromo-5-methylpyridine-4-carboxaldehyde

Cat. No.: B1272056

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## Technical Guide: 3-Bromo-5-methylpyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **3-Bromo-5-methylpyridine-4-carboxaldehyde**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Pyridine scaffolds are integral to numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique platform for the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, and predicted spectral data. Furthermore, a plausible synthetic route is detailed, providing a foundational methodology for its preparation in a laboratory setting.

### Chemical Identity and Properties

**3-Bromo-5-methylpyridine-4-carboxaldehyde** is a distinct aromatic aldehyde. Its core structure is a pyridine ring, functionalized with a bromo, a methyl, and a carboxaldehyde group at positions 3, 5, and 4, respectively.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	203569-15-7	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	[1][2]
Molecular Weight	200.03 g/mol	[2]
IUPAC Name	3-Bromo-5-methylpyridine-4-carbaldehyde	
Synonyms	3-Bromo-5-methyl-4-pyridinecarboxaldehyde, 3-Bromo-5-methylisonicotinaldehyde	[3]
Appearance	Solid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Soluble in common organic solvents (e.g., DMSO, Methanol)	

## Spectral Data (Predicted)

As of the date of this document, publicly accessible, experimentally determined spectral data for **3-Bromo-5-methylpyridine-4-carboxaldehyde** is limited. The following tables present predicted spectral characteristics based on the analysis of similar structures and standard spectral data libraries. These predictions are intended to aid in the preliminary identification of the compound.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.1	s	1H	Aldehyde proton (-CHO)
~8.8	s	1H	Pyridine H-2
~8.6	s	1H	Pyridine H-6
~2.5	s	3H	Methyl protons (-CH <sub>3</sub> )

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbon (-CHO)
~155	Pyridine C-2
~152	Pyridine C-6
~140	Pyridine C-4
~135	Pyridine C-5
~120	Pyridine C-3 (C-Br)
~20	Methyl carbon (-CH <sub>3</sub> )

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
200/202	Molecular ion peak $[M]^+$ and $[M+2]^+$ due to the presence of Bromine isotope ( $^{79}\text{Br}/^{81}\text{Br}$ )
199/201	$[M-H]^+$
171/173	$[M-\text{CHO}]^+$
120	$[M-\text{Br}]^+$
91	$[M-\text{Br}-\text{CHO}]^+$

## Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **3-Bromo-5-methylpyridine-4-carboxaldehyde** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be extrapolated from established methodologies for the synthesis of similarly substituted pyridine aldehydes. The following proposed protocol is based on the formylation of a brominated pyridine precursor.

### Proposed Synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde

The synthesis can be envisioned in a two-step process starting from the commercially available 3,5-dibromopyridine. The first step involves a selective methylation, followed by a lithium-halogen exchange and subsequent formylation.

#### Step 1: Synthesis of 3-Bromo-5-methylpyridine

This procedure is adapted from the known synthesis of related methylpyridines.

- Materials: 3,5-Dibromopyridine, Methylmagnesium chloride (or other suitable methylating agent), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
- Procedure:
  - To a solution of 3,5-dibromopyridine in anhydrous THF at  $-78\text{ }^{\circ}\text{C}$  under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylmagnesium chloride in THF

dropwise.

- The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-methylpyridine.

## Step 2: Synthesis of **3-Bromo-5-methylpyridine-4-carboxaldehyde**

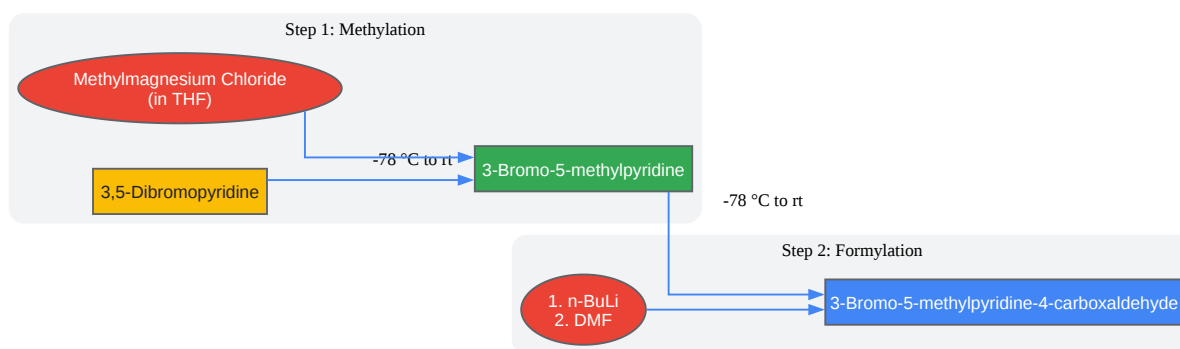
This procedure is a proposed adaptation based on the formylation of halo-pyridines.

- Materials: 3-Bromo-5-methylpyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous sodium sulfate.
- Procedure:
  - Dissolve 3-Bromo-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
  - Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.
  - Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
  - Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
  - Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **3-Bromo-5-methylpyridine-4-carboxaldehyde**.

## Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for **3-Bromo-5-methylpyridine-4-carboxaldehyde**.



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Caption: Proposed synthesis of **3-Bromo-5-methylpyridine-4-carboxaldehyde**.

## Conclusion

This technical guide provides essential information on **3-Bromo-5-methylpyridine-4-carboxaldehyde** for researchers and professionals in drug development. While experimentally verified spectral data remains elusive in the public domain, the predicted data and the proposed synthetic protocol offer a solid starting point for further investigation and utilization of this compound in novel synthetic endeavors. It is recommended that any synthesis be performed with caution and that the identity and purity of the resulting product be rigorously confirmed by analytical methods such as NMR and mass spectrometry.

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